3-Methoxy-2-(trifluoromethyl)benzyl alcohol
Overview
Description
3-Methoxy-2-(trifluoromethyl)benzyl alcohol is a laboratory chemical . It has a molecular weight of 206.16 . The IUPAC name for this compound is [3-methoxy-2-(trifluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-(trifluoromethyl)benzyl alcohol can be represented by the formula C9H9F3O2 . The InChI code for this compound is 1S/C9H9F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4,13H,5H2,1H3 .Chemical Reactions Analysis
The reactions of alcohols like 3-Methoxy-2-(trifluoromethyl)benzyl alcohol typically involve conversion into alkyl halides . The order of reactivity of the hydrogen halides is HI > HBr > HCl . Alcohols react with these strongly acidic hydrogen halides, but they do not react with nonacidic NaCl, NaBr, or NaI .Physical And Chemical Properties Analysis
3-Methoxy-2-(trifluoromethyl)benzyl alcohol is stored at ambient temperature .Scientific Research Applications
Pharmacology
In pharmacology, 3-Methoxy-2-(trifluoromethyl)benzyl alcohol could be investigated for its potential as a precursor in the synthesis of pharmacologically active molecules. The trifluoromethyl group is often found in bioactive compounds due to its ability to enhance binding affinity and metabolic stability . This compound could serve as a building block in the design of new therapeutic agents.
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of benzyl ethers which are protected forms of alcohols. It can act as an intermediate in the synthesis of more complex organic molecules. Its electron-withdrawing trifluoromethyl group can influence the reactivity of the methoxyphenyl ring, making it a versatile reagent in synthetic chemistry .
Material Science
In material science, 3-Methoxy-2-(trifluoromethyl)benzyl alcohol may be used in the development of new polymeric materials. The incorporation of fluorinated alcohols into polymers can result in materials with enhanced chemical resistance and thermal stability .
Analytical Chemistry
Analytical chemists might explore the use of 3-Methoxy-2-(trifluoromethyl)benzyl alcohol as a standard or reagent in chromatographic methods. Its distinct chemical structure allows it to be a potential candidate for calibration standards in mass spectrometry or HPLC analysis .
Biochemistry Research
In biochemistry research, this compound’s influence on protein structure and function could be studied. The trifluoromethyl group has unique electronic properties that can affect protein-ligand interactions, which is crucial in understanding enzyme mechanisms and drug design .
Environmental Science
Environmental scientists might investigate the environmental fate of 3-Methoxy-2-(trifluoromethyl)benzyl alcohol . Its degradation products, transport mechanisms, and potential bioaccumulation in ecosystems could be areas of study due to the persistence of fluorinated compounds in the environment .
Agricultural Chemistry
In agricultural chemistry, the compound could be examined for its role in the synthesis of agrochemicals. The trifluoromethyl group is common in pesticides and herbicides, and this compound could be a precursor in developing new formulations with improved efficacy and reduced environmental impact .
Chemical Engineering
Lastly, in chemical engineering, 3-Methoxy-2-(trifluoromethyl)benzyl alcohol might be used in process optimization studies. Its properties could influence reaction kinetics and mechanisms, which are fundamental in designing efficient and scalable chemical processes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIRVPLLKYZKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(trifluoromethyl)benzyl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.